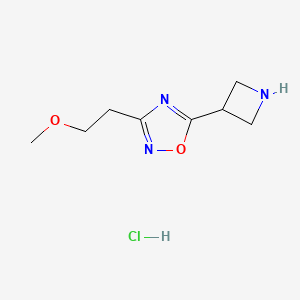

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride

Descripción general

Descripción

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

Introduction of the Methoxyethyl Group: This step involves the alkylation of the azetidine intermediate with a methoxyethyl halide, often using a strong base like sodium hydride or potassium carbonate.

Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or an acyl hydrazide, under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiol derivatives.

Aplicaciones Científicas De Investigación

CCR6 Receptor Modulation

One of the prominent applications of this compound is as a modulator of the CCR6 receptor. Research indicates that compounds related to this structure can be utilized in the treatment or prevention of various diseases, including autoimmune disorders and certain cancers. The modulation of CCR6 can influence the migration and function of immune cells, which is crucial in therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .

Antimicrobial Activity

Studies have suggested that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased efficacy against resistant strains of bacteria. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Neuroprotective Effects

There is emerging evidence that oxadiazole derivatives can provide neuroprotective benefits. The unique structure of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress pathways by this compound could be pivotal in neuroprotection .

Data Table: Summary of Applications

| Application | Mechanism/Effect | References |

|---|---|---|

| CCR6 Modulation | Influences immune cell migration | |

| Antimicrobial Activity | Disrupts bacterial membranes | |

| Neuroprotective Effects | Modulates oxidative stress pathways |

Case Study 1: CCR6 Modulation

In a study published by researchers investigating novel CCR6 modulators, it was found that derivatives similar to this compound showed promising results in reducing inflammation in animal models of autoimmune diseases. The study highlighted the compound's potential to alter immune responses effectively.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various oxadiazole derivatives, including this compound, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antibacterial properties.

Case Study 3: Neuroprotection

A recent investigation assessed the neuroprotective effects of oxadiazole derivatives in models of neurodegeneration. Results showed that compounds with similar structures to this compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential role in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Azetidin-3-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole hydrochloride

- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole hydrochloride

- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-triazole hydrochloride

Uniqueness

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Actividad Biológica

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C8H13N3O2

- Molecular Weight : 183.21 g/mol

- CAS Number : 1533674-35-9

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole ring are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. The specific compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Acinetobacter baumannii | 32 µg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

In a study conducted by Dhumal et al. (2016), several oxadiazole derivatives were evaluated for their cytotoxic effects on cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance:

- Antimicrobial Mechanism : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating infections and cancer:

- Study on Antibacterial Efficacy : A comparative analysis showed that derivatives of oxadiazole significantly inhibited the growth of multidrug-resistant strains compared to standard antibiotics .

- Cancer Cell Line Study : Research involving human breast cancer cell lines demonstrated that treatment with oxadiazole derivatives led to a marked decrease in cell viability and increased apoptosis markers .

Propiedades

IUPAC Name |

5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAAYRFYSBSBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.